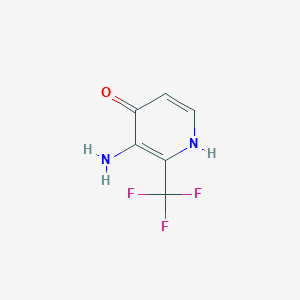3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine
CAS No.: 1227581-79-4
Cat. No.: VC3028336
Molecular Formula: C6H5F3N2O
Molecular Weight: 178.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1227581-79-4 |
|---|---|
| Molecular Formula | C6H5F3N2O |
| Molecular Weight | 178.11 g/mol |
| IUPAC Name | 3-amino-2-(trifluoromethyl)-1H-pyridin-4-one |
| Standard InChI | InChI=1S/C6H5F3N2O/c7-6(8,9)5-4(10)3(12)1-2-11-5/h1-2H,10H2,(H,11,12) |
| Standard InChI Key | UJLBWQRMWAZISG-UHFFFAOYSA-N |
| SMILES | C1=CNC(=C(C1=O)N)C(F)(F)F |
| Canonical SMILES | C1=CNC(=C(C1=O)N)C(F)(F)F |
Introduction
3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative of significant interest in medicinal chemistry, organic synthesis, and pharmaceutical research. This compound features a trifluoromethyl group, an amino group, and a hydroxyl group attached to the pyridine ring, making it a versatile building block for various applications. Below, we explore its chemical properties, synthesis, applications, and relevance in research.
Synthesis
The synthesis of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine typically involves multi-step reactions starting with pyridine derivatives. Common strategies include:
-
Electrophilic Substitution: Introduction of the trifluoromethyl group via halogenation or other electrophilic reactions.
-
Amination: Addition of the amino group through nucleophilic substitution.
-
Hydroxylation: Hydroxylation at specific positions on the pyridine ring using oxidizing agents.
These steps may involve catalysts such as palladium or copper to ensure regioselectivity and high yields.
Applications
3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine is widely used in various fields due to its functional versatility:
-
Pharmaceuticals:
-
Serves as a precursor for active pharmaceutical ingredients (APIs).
-
Used in the synthesis of kinase inhibitors for cancer treatment.
-
Plays a role in developing immunotherapy drugs.
-
-
Ligand Design:
-
Acts as a ligand for stabilizing hypervalent iodine species.
-
Facilitates synthetic transformations in organic chemistry.
-
-
Medicinal Chemistry:
-
Its trifluoromethyl group enhances drug bioavailability and metabolic stability.
-
Used to design molecules with improved pharmacokinetics.
-
Research Findings
Recent studies highlight the importance of trifluoromethyl-substituted heterocycles in biological applications:
-
Anticancer Activity:
-
Antifungal and Insecticidal Properties:
-
Drug Discovery:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume